molecular formula C9H7F3O B1396102 1-(2,3,6-Trifluorophenyl)propan-2-one CAS No. 1305324-34-8

1-(2,3,6-Trifluorophenyl)propan-2-one

Cat. No. B1396102
CAS RN: 1305324-34-8
M. Wt: 188.15 g/mol
InChI Key: FYLJYJAACVPMRM-UHFFFAOYSA-N
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Description

1-(2,3,6-Trifluorophenyl)propan-2-one is a chemical compound with the molecular formula C9H7F3O and a molecular weight of 188.15 . It belongs to the category of fluorinated fine chemicals .


Molecular Structure Analysis

The molecular structure of 1-(2,3,6-Trifluorophenyl)propan-2-one consists of a propan-2-one group attached to a 2,3,6-trifluorophenyl group . The exact 3D conformer and other structural details can be found in various chemical databases .


Physical And Chemical Properties Analysis

1-(2,3,6-Trifluorophenyl)propan-2-one has a predicted boiling point of 196.2±35.0 °C and a predicted density of 1.266±0.06 g/cm3 . It has a topological polar surface area of 17.1 Ų .

Scientific Research Applications

Stereocontrolled Synthesis

1-(2,3,6-Trifluorophenyl)propan-2-one has applications in stereocontrolled synthesis. For example, a study demonstrated the lipase-mediated kinetic resolution of corresponding esters, leading to the preparation of 1,1,1-trifluoro-2,3-epoxypropane in high enantiomeric purity, illustrating its utility in creating specific stereochemical configurations (Shimizu, Sugiyama, & Fujisawa, 1996).

Catalysts in Copolymer Materials

The compound also finds application in the development of efficient catalysts for flexible propene/CO copolymer materials. Nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, including variants of 1-(2,3,6-Trifluorophenyl)propan-2-one, have been synthesized and tested for their effectiveness in copolymerization experiments (Meier et al., 2003).

Reactivity and Tautomeric Preferences

The compound's derivatives have been studied for their reactivity and tautomeric preferences. For instance, 1,1,1-trifluoro-3-(1H-quinolin-2-ylidene)propan-2-one, a derivative, was synthesized and analyzed, indicating its potential in various chemical transformations (Loghmani-Khouzani et al., 2006).

Synthesis of Fluorinated Compounds

It plays a role in the synthesis of fluorinated compounds, such as (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol. This synthesis demonstrates the versatility of 1-(2,3,6-Trifluorophenyl)propan-2-one derivatives in creating complex fluorinated molecules (Anil, Altundas, & Kara, 2019).

Miscibility Studies

Research on the miscibility of fluorinated alcohols with water, utilizing trifluoromethyl groups, including those in 1-(2,3,6-Trifluorophenyl)propan-2-one, provides insights into the physicochemical properties of these compounds and their interaction with water (Fioroni, Burger, Mark, & Roccatano, 2003).

Intramolecular Interactions

The compound is useful in studying intramolecular interactions, as shown in vapor phase infrared studies of various alcohols, including derivatives of 1-(2,3,6-Trifluorophenyl)propan-2-one. These studies help in understanding the molecular behavior and interactions within these molecules (Barnes, Hallam, & Jones, 1973).

Pharmaceutical Syntheses

It has applications in the synthesis of pharmaceutical compounds. For example, derivatives of 1-(2,3,6-Trifluorophenyl)propan-2-one have been used in the synthesis of fluconazole analogs, demonstrating its relevance in medicinal chemistry (Heravi & Motamedi, 2004).

Mechanism of Action

The mechanism of action of 1-(2,3,6-Trifluorophenyl)propan-2-one is not specified in the available literature. The compound’s mechanism of action would depend on its application, which is not specified .

properties

IUPAC Name

1-(2,3,6-trifluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-5(13)4-6-7(10)2-3-8(11)9(6)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLJYJAACVPMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,6-Trifluorophenyl)propan-2-one

CAS RN

1305324-34-8
Record name 1-(2,3,6-trifluorophenyl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of CeCl3 (438 g, 1779 mmol) and THF (12 L) was heated at 40° C. for about 2 h then cooled to 5° C. Methylmagensium chloride in THF (3 M, 3.4 L) was charged at 5-9° C. and then it was warmed up to 16° C. and held for 1 h. The suspension was re-cooled to −10 to −15° C. A solution of 17 (1.19 kg) in THF (2.4 L) was charged into the suspension over 15 min. After confirmation of completion of the reaction, the reaction mixture was transferred to a cold solution of hydrochloric acid (2 N, 8.4 L) and MTBE (5 L) in 5-10° C. The aqueous phase was separated and the organic layer was washed with aqueous 5% K2CO3 (6 L) and then 10% aqueous NaCl (5 L). The organic layer was dried over Na2SO4, concentrated to give crude 18 (917 g, >99 wt %) in 95% yield. The crude 18 was used in the next step without further purification. Analytically pure 18 was obtained by silica gel column.
[Compound]
Name
CeCl3
Quantity
438 g
Type
reactant
Reaction Step One
Name
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.4 L
Type
solvent
Reaction Step Two
Name
Quantity
1.19 kg
Type
reactant
Reaction Step Three
Name
Quantity
2.4 L
Type
solvent
Reaction Step Three
Quantity
8.4 L
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.